![molecular formula C15H19N3O2 B12616343 Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate CAS No. 914219-90-2](/img/structure/B12616343.png)
Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class
Preparation Methods
The synthesis of Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine . Industrial production methods often involve similar synthetic strategies but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms. In cancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate can be compared with other imidazo[1,2-a]pyrimidine derivatives:
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyrimidine: Widely studied for its potential in medicinal chemistry.
Imidazo[1,2-a]pyridine-3-carboxamides: Exhibits significant activity against multidrug-resistant tuberculosis. The uniqueness of this compound lies in its specific structural features and the resulting biological activities
Properties
CAS No. |
914219-90-2 |
|---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C15H19N3O2/c1-20-14(19)13-12(8-7-11-5-2-3-6-11)17-15-16-9-4-10-18(13)15/h4,9-11H,2-3,5-8H2,1H3 |
InChI Key |
GBIIQRDXDLNZBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2N1C=CC=N2)CCC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)-](/img/structure/B12616260.png)
![5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12616266.png)
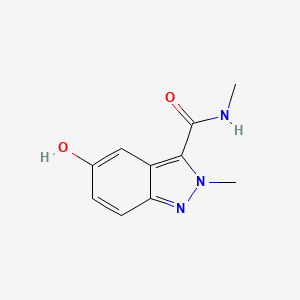

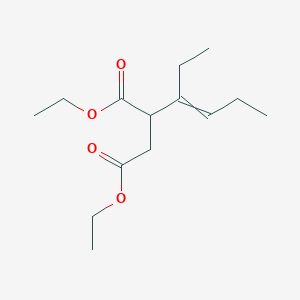
![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5R)-](/img/structure/B12616293.png)
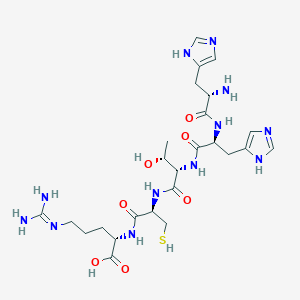
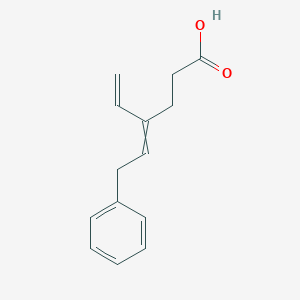
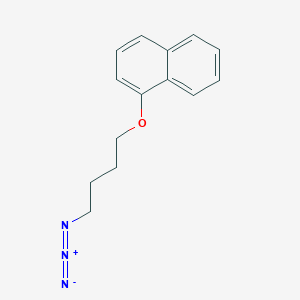
![7-Methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12616308.png)
![2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol](/img/structure/B12616312.png)
![6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B12616313.png)
![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine](/img/structure/B12616316.png)

